molecular formula C6H6N8O4 B14169219 3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole CAS No. 332414-17-2

3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole

Cat. No.: B14169219
CAS No.: 332414-17-2
M. Wt: 254.16 g/mol
InChI Key: FSOFMQZZUJEGPY-UHFFFAOYSA-N
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Description

3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole is a heterocyclic compound containing two triazole rings, each substituted with a nitro group

Preparation Methods

The synthesis of 3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 1,2,4-triazole with nitric acid in the presence of sulfuric acid to introduce the nitro groups. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole rings can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is investigated for its use in the production of energetic materials, such as explosives and propellants, due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The triazole rings can interact with various biological pathways, influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicine or as an energetic material.

Comparison with Similar Compounds

3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole can be compared with other similar compounds, such as:

    5-Nitro-1,2,4-triazol-3-one (NTO): Known for its use as an insensitive high explosive, NTO has a similar nitro-substituted triazole structure but differs in its specific applications and properties.

    1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): Another high explosive with a triazole ring, RDX is more sensitive and has different stability and performance characteristics.

    3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): This compound has a similar nitrogen-rich structure and is studied for its energetic properties.

The uniqueness of this compound lies in its specific combination of two nitro-substituted triazole rings, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

332414-17-2

Molecular Formula

C6H6N8O4

Molecular Weight

254.16 g/mol

IUPAC Name

3-nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole

InChI

InChI=1S/C6H6N8O4/c15-13(16)5-7-3-11(9-5)1-2-12-4-8-6(10-12)14(17)18/h3-4H,1-2H2

InChI Key

FSOFMQZZUJEGPY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCN2C=NC(=N2)[N+](=O)[O-])[N+](=O)[O-]

solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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